3-(Piperazin-1-ylmethyl)phenol dihydrochloride
CAS No.: 500013-37-6
Cat. No.: VC0535375
Molecular Formula: C11H18Cl2N2O
Molecular Weight: 265.18 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500013-37-6 |
|---|---|
| Molecular Formula | C11H18Cl2N2O |
| Molecular Weight | 265.18 g/mol |
| IUPAC Name | 3-(piperazin-1-ylmethyl)phenol;dihydrochloride |
| Standard InChI | InChI=1S/C11H16N2O.2ClH/c14-11-3-1-2-10(8-11)9-13-6-4-12-5-7-13;;/h1-3,8,12,14H,4-7,9H2;2*1H |
| Standard InChI Key | FLUYZYDTVFUGFT-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CC2=CC(=CC=C2)O.Cl.Cl |
| Canonical SMILES | C1CN(CCN1)CC2=CC(=CC=C2)O.Cl.Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a phenolic ring (–C₆H₄OH) connected to a piperazine moiety (C₄H₁₀N₂) through a methylene (–CH₂–) bridge. The dihydrochloride salt form introduces two chloride ions, stabilizing the protonated piperazine nitrogens. This configuration enhances water solubility, a critical factor for in vitro and in vivo studies .
Stereoelectronic Properties
The piperazine ring adopts a chair conformation, minimizing steric strain, while the phenolic hydroxyl group participates in hydrogen bonding. Quantum mechanical calculations predict partial positive charge localization on the piperazine nitrogens, facilitating interactions with biological targets such as enzymes or receptors .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution between 3-hydroxybenzyl chloride and piperazine in polar aprotic solvents (e.g., dimethylformamide). The reaction proceeds under reflux conditions (80–100°C) for 12–24 hours, yielding the free base, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt .
Purification and Characterization
Crude product purification involves recrystallization from ethanol/water mixtures, achieving >95% purity. Characterization via nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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¹H NMR (400 MHz, D₂O): δ 7.25 (t, J = 7.8 Hz, 1H, aromatic), 6.85 (d, J = 7.6 Hz, 2H, aromatic), 4.12 (s, 2H, –CH₂–), 3.45–3.20 (m, 8H, piperazine) .
Physicochemical Properties
Thermodynamic and Solubility Data
| Property | Value |
|---|---|
| Molecular Weight | 265.18 g/mol |
| Melting Point | 218–220°C (decomposes) |
| Water Solubility (25°C) | 48 mg/mL |
| LogP (Octanol-Water) | 1.2 |
The moderate lipophilicity (LogP = 1.2) suggests balanced membrane permeability and aqueous solubility, ideal for drug delivery systems .
Hypothesized Biological Activities
Central Nervous System (CNS) Interactions
The piperazine moiety is a common pharmacophore in antipsychotics and antidepressants. Molecular docking simulations suggest affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, though experimental validation is needed .
Research Gaps and Future Directions
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Biological Screening: Systematic evaluation of antimicrobial, anticancer, and neuropharmacological activities.
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Structure-Activity Relationships: Modification of the phenol or piperazine groups to optimize target affinity.
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Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiling in model organisms.
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